(S)-2-(4-Methoxyphenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Methoxyphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(S)-2-(4-Methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Methoxyphenyl)pyrrolidine: The enantiomer of the compound, with different biological activities.
4-Methoxyphenylpyrrolidine: Lacks the chiral center, leading to different properties.
2-(4-Methoxyphenyl)pyrrolidine: Similar structure but without the specific (S)-configuration.
Uniqueness
(S)-2-(4-Methoxyphenyl)pyrrolidine is unique due to its chiral nature, which can lead to specific interactions with biological targets that are not observed with its racemic or other enantiomeric forms. This makes it particularly valuable in the development of chiral drugs and other applications where stereochemistry is crucial .
Properties
IUPAC Name |
(2S)-2-(4-methoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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